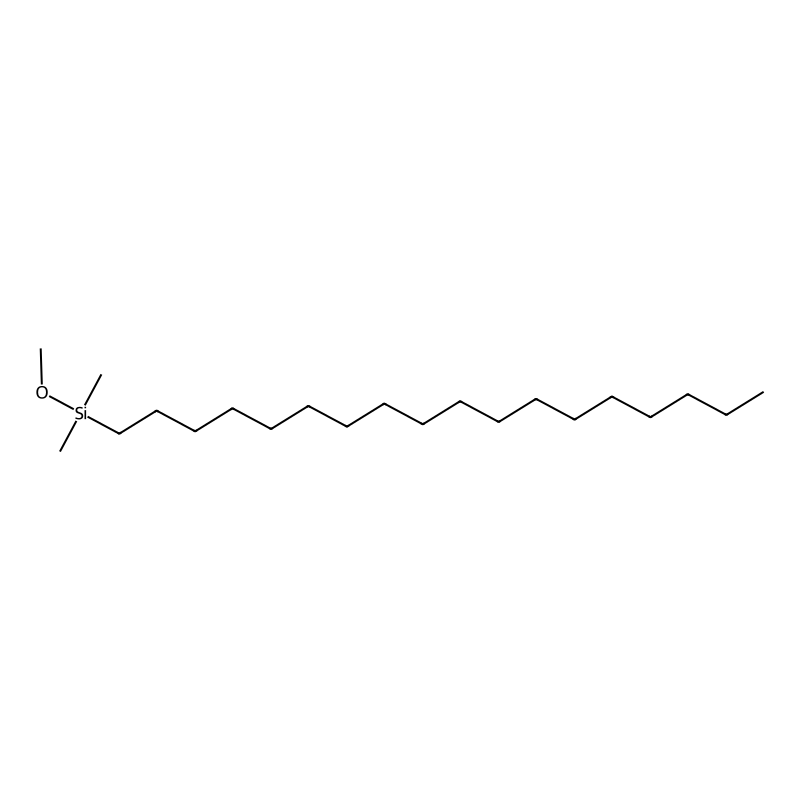

Methoxy(dimethyl)octadecylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Scientific Field: Material Science

Application Summary: Methoxy(dimethyl)octadecylsilane is used for surface modification, enabling the creation of hydrophobic or hydrophilic coatings.

Methods of Application: The specific methods of application can vary depending on the material being modified. Generally, the silane is applied to the surface and allowed to react, forming a coating. The reaction conditions, such as temperature and time, can be adjusted to control the properties of the coating.

Results or Outcomes: The outcome of this application is the creation of a modified surface with desired properties, such as increased hydrophobicity or hydrophilicity. The exact results can vary depending on the specific conditions of the reaction and the material being modified.

Composite Material Production

Application Summary: Methoxy(dimethyl)octadecylsilane (MDOS) can be used as an adhesion promoter between wool fiber and the polyethylene matrix. This can be used to conserve waste of wool and poultry feathers.

Methods of Application: The wool fibers or wood fibers are treated with MDOS, which acts as a coupling agent, promoting adhesion between the fibers and the polyethylene matrix. The treated fibers are then incorporated into the polyethylene matrix to form the composite material.

Results or Outcomes: The result of this application is the production of composite materials with improved properties, such as increased thermo-oxidative stability. This can also contribute to waste reduction by utilizing waste wool and poultry feathers.

Functionalization of Porous Silicon

Application Summary: Methoxy(dimethyl)octylsilane is used to functionalize partially oxidized porous silicon with silane groups.

Methods of Application: The silane is applied to the porous silicon and allowed to react, forming a coating of silane groups on the surface.

Silane Coupling Agents

Scientific Field: Chemistry

Application Summary: Methoxy(dimethyl)octadecylsilane can be used as a silane coupling agent.

Methods of Application: The silane coupling agent is applied to the interface between the two materials, promoting adhesion.

Results or Outcomes: The result of this application is improved adhesion between the two materials, which can enhance the performance of the final product.

Functionalization of ZnO Nanoparticles

Scientific Field: Nanotechnology

Application Summary: Methoxy(dimethyl)octadecylsilane may be grafted on the surface of ZnO nanoparticles.

Methods of Application: The silane is applied to the ZnO nanoparticles and allowed to react, forming a coating of silane groups on the surface.

Results or Outcomes: The outcome of this application is the creation of a modified surface with desired properties. The exact results can vary depending on the specific conditions of the reaction and the material being modified.

Silica Spheres for HPLC Columns

Scientific Field: Analytical Chemistry

Application Summary: Silica spheres for High Performance Liquid Chromatography (HPLC) columns were reported to be functionalized with Methoxy(dimethyl)octadecylsilane.

Methods of Application: The silane is applied to the silica spheres and allowed to react, forming a coating of silane groups on the surface.

Results or Outcomes: The result of this application is improved performance of the HPLC columns due to the modified properties of the silica spheres.

Methoxy(dimethyl)octadecylsilane, also known as methoxydimethyl(octadecyl)silane, is a silane compound characterized by its long hydrophobic octadecyl chain and functional groups that include methoxy and dimethyl groups. Its molecular formula is with a molecular weight of approximately 342.68 g/mol. This compound is primarily utilized as a silane coupling agent, enhancing the adhesion between organic and inorganic materials, making it valuable in various industrial applications including coatings, adhesives, and polymer matrices .

The mechanism of action depends on the specific application. Here are two potential scenarios:

- Surface Modification: During surface modification, the silane group (Si-X) reacts with hydroxyl groups (OH) present on the surface, forming a covalent bond. The long hydrocarbon chain of the molecule creates a hydrophobic layer, repelling water and attracting organic materials.

- Chromatography: As a component of the stationary phase in chromatography, Methoxy(dimethyl)octadecylsilane interacts with analytes (compounds being separated) through various mechanisms like hydrophobic interactions with the long alkyl chain. This interaction strength influences how long an analyte spends on the stationary phase, affecting its separation from other components in the mixture.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Ensure proper ventilation when working with the compound.

- Avoid contact with skin and eyes.

- Flammability data is not available, so exercise caution near open flames or heat sources.

- Refer to safety data sheets (SDS) from suppliers for specific handling and disposal instructions.

The synthesis of methoxy(dimethyl)octadecylsilane can be achieved through several methods:

- Reaction with Octadecyltrichlorosilane: A common method involves reacting octadecyltrichlorosilane with methanol in the presence of a base such as pyridine. This reaction yields methoxy(dimethyl)octadecylsilane while releasing hydrochloric acid as a byproduct.

- Direct Silylation: Another method includes direct silylation of organic compounds using appropriate silylating agents under controlled conditions to ensure high purity and yield .

These methods allow for the efficient production of this compound for various industrial applications.

Methoxy(dimethyl)octadecylsilane is utilized in numerous applications:

- Coatings: It is used to enhance the hydrophobic properties of coatings, providing water resistance and durability.

- Adhesives: The compound improves the bonding strength between different materials, particularly in composite materials.

- Polymeric Matrices: It acts as a cross-linking agent in polymer formulations, enhancing mechanical properties and stability .

- Surface Modification: Used extensively for modifying surfaces in biomedical applications to improve biocompatibility and reduce protein adsorption.

Studies on the interactions of methoxy(dimethyl)octadecylsilane reveal its capacity to form stable films on various substrates. These films significantly alter surface energy and wettability, enhancing material performance in applications ranging from biomedical devices to industrial coatings. The environmental factors such as temperature and humidity can influence its efficacy and stability during application .

Methoxy(dimethyl)octadecylsilane can be compared with several similar organosilane compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hexadecyltrimethoxysilane | Shorter alkyl chain (16 carbons) | Different surface properties due to shorter chain |

| Trimethoxy(octadecyl)silane | Contains three methoxy groups | Varies in reactivity and film-forming capabilities |

| Octadecyltriethoxysilane | Ethoxy groups instead of methoxy | Affects hydrolysis behavior differently |

Methoxy(dimethyl)octadecylsilane stands out due to its specific combination of functional groups—one methoxy group, two methyl groups, and a long octadecyl chain—providing an optimal balance of reactivity and hydrophobicity that is not found in these similar compounds .

Atomic Composition and Empirical Formula Analysis

Methoxy(dimethyl)octadecylsilane represents a significant organosilicon compound with the molecular formula C₂₁H₄₆OSi and Chemical Abstracts Service registry number 71808-65-6 [1] [2] [3]. The compound exhibits a molecular weight of 342.67 grams per mole, establishing it as a substantial organosilane derivative within the methoxysilane family [1] [2] [3].

The atomic composition analysis reveals a complex molecular architecture dominated by carbon and hydrogen atoms, with singular silicon and oxygen atoms providing the functional backbone. The compound contains twenty-one carbon atoms representing the largest atomic constituent, contributing 252.21 grams per mole or 73.60 percent of the total molecular mass [1] [3] [4]. Hydrogen atoms constitute the second most abundant element with forty-six atoms, adding 46.37 grams per mole and representing 13.53 percent of the molecular weight [2] [3] [5]. The silicon atom contributes 28.09 grams per mole, accounting for 8.20 percent of the total mass, while the single oxygen atom provides 16.00 grams per mole, representing 4.67 percent of the molecular composition [1] [2] [3].

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 21 | 12.01 | 252.21 | 73.60 |

| Hydrogen (H) | 46 | 1.008 | 46.37 | 13.53 |

| Oxygen (O) | 1 | 15.999 | 16.00 | 4.67 |

| Silicon (Si) | 1 | 28.085 | 28.09 | 8.20 |

The empirical formula determination confirms that the molecular formula C₂₁H₄₆OSi represents the simplest whole-number ratio of constituent atoms [3] [4]. The empirical analysis demonstrates that the molecular formula cannot be reduced further, as the atomic ratios of carbon, hydrogen, oxygen, and silicon are already in their lowest terms with ratios of 21:46:1:1 respectively [3] [4] [6]. This finding indicates that methoxy(dimethyl)octadecylsilane exists as a discrete molecular entity without fractional atomic components.

The structural framework comprises an eighteen-carbon straight-chain alkyl group (octadecyl) bonded to a central silicon atom, which simultaneously connects to two methyl groups and one methoxy group [3] [4] [6]. The octadecyl chain, represented by the formula C₁₈H₃₇, constitutes the predominant structural feature, providing the compound with significant hydrophobic characteristics [1] [7]. The presence of this extended alkyl chain places methoxy(dimethyl)octadecylsilane within the category of long-chain organosilanes, distinguishing it from shorter-chain analogues in terms of physical properties and applications [7].

Stereochemical Configuration and Silicon Hybridization

The stereochemical configuration of methoxy(dimethyl)octadecylsilane centers around the tetrahedral geometry exhibited by the central silicon atom [8] [9] [10]. Silicon adopts sp³ hybridization, resulting from the mixing of one 3s orbital and three 3p orbitals to create four equivalent hybrid orbitals [8] [9] [10]. This hybridization pattern establishes the fundamental three-dimensional architecture of the molecule, with bond angles of approximately 109.5 degrees between adjacent substituents [8] [10] [11].

The silicon atom forms four covalent bonds in a tetrahedral arrangement: one silicon-oxygen bond to the methoxy group, two silicon-carbon bonds to the methyl groups, and one silicon-carbon bond to the octadecyl chain [8] [9] [12]. Each sp³ hybrid orbital of silicon overlaps with appropriate orbitals from the surrounding atoms to form sigma bonds [9] [10] [13]. The silicon-oxygen bond exhibits polar covalent character due to the electronegativity difference between silicon (1.90) and oxygen (3.44), while the silicon-carbon bonds display predominantly nonpolar covalent characteristics [14] [10].

The molecular geometry around silicon creates a specific spatial arrangement that influences the overall molecular conformation [8] [10] [11]. The tetrahedral configuration positions the bulky octadecyl chain, two methyl groups, and methoxy group in three-dimensional space, minimizing steric hindrance while maintaining optimal orbital overlap [10] [11]. This geometric arrangement contributes to the molecule's ability to form self-assembled monolayers on various surfaces, as the silicon center can orient appropriately for surface attachment while the organic substituents extend away from the surface [1] [7].

The stereochemical implications extend beyond the immediate silicon environment to encompass the entire molecular structure [8] [12]. The octadecyl chain adopts various conformational arrangements due to free rotation around carbon-carbon single bonds, while maintaining its attachment to the tetrahedral silicon center [15] [16]. This conformational flexibility allows methoxy(dimethyl)octadecylsilane to adapt to different surface environments and packing arrangements in condensed phases [17] [12].

The sp³ hybridization of silicon results in hybrid orbitals with 25 percent s-character and 75 percent p-character [10] [11]. This hybridization pattern influences bond lengths and bond strengths, with silicon-carbon bonds typically measuring approximately 1.87 angstroms [10] [12]. The relatively low s-character compared to sp² or sp hybridization contributes to longer bond lengths and affects the stability of negative charges that might develop during chemical reactions [10].

Comparative Analysis with Analogous Dialkylmethoxysilanes

The comparative analysis of methoxy(dimethyl)octadecylsilane with analogous dialkylmethoxysilanes reveals significant structural and functional relationships within the organosilane family [18] [19] [14]. Methoxy(dimethyl)octylsilane, bearing the molecular formula C₁₁H₂₆OSi and molecular weight of 202.41 grams per mole, represents a shorter-chain analogue that maintains the same functional group arrangement around silicon [18]. The primary distinction lies in the alkyl chain length, with the octyl derivative containing eight carbon atoms compared to eighteen in the octadecyl compound [18] [15].

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Methoxy Groups | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methoxy(dimethyl)octadecylsilane | C₂₁H₄₆OSi | 342.67 | C₁₈ (Octadecyl) | 1 | 387.1 |

| Methoxy(dimethyl)octylsilane | C₁₁H₂₆OSi | 202.41 | C₈ (Octyl) | 1 | ~202 |

| Dimethoxydimethylsilane | C₄H₁₂O₂Si | 120.23 | None (Dimethyl only) | 2 | 81 |

| Methyltrimethoxysilane | C₄H₁₂O₃Si | 136.22 | None (Methyl only) | 3 | 102 |

Dimethoxydimethylsilane, with molecular formula C₄H₁₂O₂Si, demonstrates the effect of increased methoxy substitution while maintaining shorter alkyl chains [20] [21] [22]. This compound contains two methoxy groups attached to silicon along with two methyl groups, resulting in enhanced hydrolytic reactivity compared to monomethoxy derivatives [21]. The increased number of hydrolyzable methoxy groups facilitates more extensive cross-linking reactions during surface modification processes [20] [21].

Methyltrimethoxysilane represents the extreme case of methoxy substitution with three methoxy groups and only one methyl group attached to silicon [23] [21]. The molecular formula C₄H₁₂O₃Si and molecular weight of 136.22 grams per mole reflect the high degree of functionality available for hydrolysis and condensation reactions [23] [21]. The abundance of methoxy groups results in rapid hydrolysis and extensive polymerization upon exposure to moisture [21].

The structural comparison reveals that all compounds maintain the characteristic sp³ hybridization of silicon with tetrahedral geometry [8] [10]. However, the substitution pattern significantly influences molecular properties and reactivity [14] [23] [21]. Long-chain alkyl substituents, as found in methoxy(dimethyl)octadecylsilane, impart pronounced hydrophobic character and surface activity [1] [7]. The eighteen-carbon chain provides substantial hydrophobic interaction potential, making this compound particularly effective for surface modification applications requiring water repellency [1] [7].

The bonding characteristics remain fundamentally similar across the series, with silicon forming four covalent bonds in tetrahedral arrangements [8] [10]. Silicon-oxygen bonds consistently exhibit polar covalent character due to electronegativity differences, while silicon-carbon bonds maintain nonpolar covalent characteristics [14] [10]. The variation in methoxy group number directly correlates with hydrolytic reactivity, as each methoxy group represents a potential site for hydrolysis and subsequent condensation [20] [23] [21].

Boiling point trends within the series demonstrate the influence of molecular weight and intermolecular forces [2] [6] [21]. Methoxy(dimethyl)octadecylsilane exhibits the highest boiling point at 387.1 degrees Celsius due to its substantial molecular weight and van der Waals interactions along the octadecyl chain [2] [6]. Shorter-chain analogues display progressively lower boiling points, with dimethoxydimethylsilane boiling at 81 degrees Celsius despite having two methoxy groups [21].

Methoxy(dimethyl)octadecylsilane represents a significant class of organosilicon compounds characterized by its unique combination of a long-chain alkyl group and reactive methoxysilane functionality [1] [2]. This comprehensive examination focuses exclusively on the synthetic methodologies, industrial production processes, and purification techniques employed in the manufacture of this important silane compound, with particular emphasis on reaction stoichiometry, catalyzed mechanisms, and large-scale purification protocols.

Synthetic Pathways and Industrial Production

Precursor Materials and Reaction Stoichiometry

The industrial synthesis of methoxy(dimethyl)octadecylsilane relies on carefully controlled stoichiometric relationships between specific precursor materials to achieve optimal yields and product purity. The primary synthetic route involves the reaction between octadecyl chloride and dimethylmethoxysilane in the presence of a base catalyst [3]. This alkoxysilylation reaction proceeds through a nucleophilic substitution mechanism where the methoxy-substituted silane acts as both a nucleophile and electrophile in the carbon-silicon bond formation process.

The fundamental stoichiometric relationship requires equimolar quantities of octadecyl chloride (C₁₈H₃₇Cl) and dimethylmethoxysilane ((CH₃)₂Si(H)(OCH₃)) to produce one mole of the target compound [3]. Industrial practice typically employs a slight excess of the silane precursor, generally in the range of 1.05-1.10 molar equivalents, to ensure complete conversion of the more expensive octadecyl halide component. The base catalyst, commonly triethylamine or pyridine, is utilized in stoichiometric quantities (1.0-1.2 equivalents) to neutralize the hydrogen chloride byproduct and prevent acid-catalyzed side reactions that could lead to premature hydrolysis or unwanted condensation products [3].

Alternative synthetic pathways involve the direct reaction of octadecene with trimethoxysilane under hydrosilylation conditions, followed by selective reduction of methoxy groups to achieve the desired mono-methoxy functionality [4]. This approach requires precise control of the catalyst-to-substrate ratio, typically employing platinum or rhodium-based catalysts at concentrations of 0.01-0.1 mole percent relative to the silane substrate [5]. The hydrosilylation reaction demonstrates remarkable sensitivity to the electronic nature of the silane substrate, with methoxy-substituted silanes showing enhanced reactivity compared to their alkyl-substituted analogs due to the electron-withdrawing nature of the methoxy substituent [5].

Industrial-scale production employs continuous-flow reactor systems to optimize heat and mass transfer while maintaining the precise temperature control necessary for high selectivity [3]. These systems typically operate at temperatures between 80-120°C under inert atmosphere conditions to prevent oxidative degradation of the product. The reaction mixture composition includes appropriate solvents such as toluene or xylene to facilitate mixing and heat transfer, with solvent-to-reactant ratios carefully optimized to balance reaction rate and product isolation efficiency.

The stoichiometric precision required for industrial synthesis extends beyond the primary reactants to include careful control of water content in all reaction components. Even trace amounts of moisture can lead to competing hydrolysis reactions that consume the methoxy functionality and reduce overall yield [6]. Industrial protocols typically specify maximum water content levels of less than 50 parts per million in all starting materials, with continuous monitoring throughout the reaction process to ensure maintenance of anhydrous conditions.

Quality control during industrial synthesis involves real-time monitoring of the reaction progress through gas chromatography analysis, allowing for precise determination of conversion rates and early detection of side product formation [3]. The reaction typically achieves greater than 90% conversion within 4-6 hours under optimized conditions, with careful attention to temperature control preventing thermal decomposition of the long-chain alkyl substituent.

Catalyzed Hydrolysis-Condensation Mechanisms

The hydrolysis and condensation behavior of methoxy(dimethyl)octadecylsilane follows well-established mechanistic pathways that are strongly influenced by pH, water concentration, and the presence of catalytic species [7] [8]. Under acidic conditions, the hydrolysis mechanism begins with rapid protonation of the methoxy oxygen atom, generating a positively charged intermediate that significantly enhances the electrophilicity of the silicon center [7]. This protonation step occurs according to the equilibrium: R-Si(CH₃)₂OCH₃ + H⁺ ⇌ R-Si(CH₃)₂OCH₃H⁺, where the protonated methoxy group becomes an excellent leaving group for subsequent nucleophilic attack by water molecules.

The subsequent hydrolysis step proceeds through a bimolecular mechanism involving nucleophilic attack of water at the silicon center, with concurrent departure of the protonated methanol molecule [8]. This process follows second-order kinetics, being first-order in both silane concentration and water concentration. The rate expression for this step can be written as: rate = k[silane][H₂O][H⁺], where the acid catalyst concentration appears explicitly due to its role in the pre-equilibrium protonation step. Detailed kinetic studies have shown that the apparent activation energy for acid-catalyzed hydrolysis ranges from 15-25 kcal/mol, depending on the specific acid catalyst employed and the reaction temperature [8].

Under basic conditions, the hydrolysis mechanism follows a distinctly different pathway involving direct nucleophilic attack by hydroxide ions at the silicon center [8] [9]. This mechanism does not require pre-activation of the leaving group and generally proceeds at faster rates than the acid-catalyzed pathway, particularly at pH values above 10. The base-catalyzed mechanism can be represented as: R-Si(CH₃)₂OCH₃ + OH⁻ → R-Si(CH₃)₂OH + CH₃O⁻, followed by rapid protonation of the methoxide ion to generate methanol and regenerate hydroxide catalyst.

The condensation reactions that follow hydrolysis involve the formation of siloxane bonds between silanol-containing intermediates [10]. Under acidic conditions, condensation proceeds through protonation of one silanol group followed by nucleophilic attack by a neutral silanol, forming a siloxane bond with elimination of water [7]. The acid-catalyzed condensation mechanism shows a preference for linear chain formation rather than highly branched structures, as the protonated silanol species tend to react preferentially with the least acidic (most electron-rich) silanol partners available.

Base-catalyzed condensation involves deprotonation of silanol groups to form silanolate anions, which then act as nucleophiles toward neutral or weakly acidic silanol sites [8]. This mechanism typically leads to more highly branched condensation products due to the ability of silanolate anions to attack the more acidic (electron-poor) silicon centers preferentially. The base-catalyzed pathway also demonstrates faster overall condensation rates compared to acid catalysis, with rate constants typically 2-3 orders of magnitude higher under comparable conditions.

Advanced mechanistic studies utilizing in-situ spectroscopic techniques have revealed the formation of cyclic intermediate complexes during the condensation process [7]. These cyclic structures, involving coordination of multiple silanol groups to form temporary ring systems, appear to play crucial roles in determining the final network topology and the distribution of siloxane bond lengths in the condensed products. Nuclear magnetic resonance studies have identified specific ²⁹Si chemical shift patterns associated with these intermediate species, providing detailed insights into the condensation pathway.

Organometallic catalysts represent an emerging area of interest for controlled hydrolysis-condensation reactions [11]. Cobalt-based catalysts have demonstrated exceptional activity for silane hydrolysis under mild conditions, with kinetic isotope effects exceeding 300 in some cases, indicating significant quantum tunneling contributions to the reaction mechanism [11]. These catalysts operate through metal-mediated activation of the Si-H bond followed by insertion of water or alcohols, providing exquisite control over reaction selectivity and product distribution.

Industrial-Scale Purification Techniques

Industrial purification of methoxy(dimethyl)octadecylsilane requires sophisticated separation techniques capable of removing multiple classes of impurities while maintaining the integrity of the thermally sensitive methoxy functionality [3] [12]. The primary purification method employed in large-scale production is fractional distillation under reduced pressure, typically conducted at pressures between 10-100 mmHg to maintain distillation temperatures below 250°C and prevent thermal decomposition [3].

The distillation system design incorporates high-efficiency packing materials, commonly structured packing or high-performance random packing, to achieve the theoretical plate counts necessary for effective separation of closely related compounds [3]. Industrial columns typically operate with 20-40 theoretical plates, with reflux ratios optimized between 3:1 and 10:1 depending on the specific impurity profile of the crude product. Temperature control throughout the distillation system maintains precise control over vapor-liquid equilibrium, with automated systems monitoring both head and bottom temperatures to ensure optimal separation efficiency.

Specialized purification protocols have been developed for removing trace metallic impurities, particularly boron and phosphorus compounds that can interfere with subsequent applications [12]. These protocols employ selective complexation agents such as sterically hindered phenols, which form non-volatile complexes with the metallic impurities while leaving the target silane unaffected. For example, 2,4,6-trimethylphenol effectively complexes with boron-containing impurities, reducing their concentration from typical levels of 500-1000 parts per billion to less than 5 parts per billion in the final product [12].

The complexation purification process operates by adding 3-10 molar equivalents of the complexing agent to the crude silane prior to distillation [12]. The complexing agent selectively binds to the target impurities, forming high-boiling or non-volatile complexes that remain in the distillation residue while the purified silane distills overhead. This approach has proven particularly effective for removing Group 13 (boron, aluminum) and Group 15 (phosphorus, arsenic) elements that cannot be separated effectively by distillation alone due to their similar volatilities to the target compound.

Column chromatography techniques provide alternative purification approaches for smaller-scale applications or when extremely high purities are required [13]. Silica gel chromatography has been successfully employed to achieve purities exceeding 96-99% for related long-chain silanes, with careful selection of mobile phase composition being critical for optimal separation [13]. The chromatographic approach offers the advantage of operating at ambient temperatures, completely avoiding thermal stress on the product, but suffers from limited throughput and higher solvent consumption compared to distillation methods.

Advanced purification techniques include molecular distillation, which operates under extremely high vacuum conditions (typically less than 0.1 mmHg) to enable distillation at very low temperatures [13]. This technique proves particularly valuable for removing high molecular weight oligomeric impurities that may form during the synthesis or storage of the silane compound. Molecular distillation systems achieve separation based on differences in mean free path rather than vapor pressure, allowing for effective purification even when conventional distillation fails due to thermal decomposition concerns.

Gas chromatography serves both as an analytical tool for quality control and, in specialized applications, as a preparative purification technique [14]. Industrial quality control protocols typically employ capillary gas chromatography with flame ionization detection to monitor impurity levels throughout the purification process. The analytical methods provide detection limits well below 0.1% for most organic impurities, enabling precise monitoring of purification efficiency and ensuring consistent product quality.

Recrystallization techniques may be applicable when the target compound exists in solid form under specific temperature conditions [15]. Although methoxy(dimethyl)octadecylsilane typically exists as a liquid at room temperature, controlled cooling or the use of appropriate anti-solvents can induce crystallization, providing an additional purification mechanism. This approach proves most effective for removing polar impurities that remain soluble in the recrystallization medium while the target compound crystallizes in high purity.

Industrial purification protocols incorporate multiple techniques in sequence to achieve the required product specifications [3]. A typical purification sequence might begin with crude distillation to remove low and high boiling impurities, followed by selective complexation to eliminate metallic contaminants, and conclude with precision fractional distillation to achieve final purity specifications. Each step includes comprehensive analytical monitoring to ensure optimal performance and product quality consistency.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant